molecular formula C24H22O5 B12555356 [4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid CAS No. 185223-86-3

[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid

Cat. No.: B12555356
CAS No.: 185223-86-3
M. Wt: 390.4 g/mol
InChI Key: VGBGCLVQISVXAH-UHFFFAOYSA-N
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Description

[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a phenoxyacetic acid moiety linked to a dihydroxybenzhydrylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4,4’-Dihydroxybenzhydrylidene: This intermediate is synthesized through a condensation reaction between 4-hydroxybenzaldehyde and 4-hydroxyacetophenone under acidic conditions.

    Formation of the Propyl Derivative: The next step involves the alkylation of the dihydroxybenzhydrylidene intermediate with propyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Phenoxyacetic Acid: Finally, the propyl derivative is coupled with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxybenzhydrylidene group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenoxyacetic acid moiety may interact with cellular signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenoxyacetic Acid: Lacks the dihydroxybenzhydrylidene group, resulting in different chemical properties and biological activities.

    4,4’-Dihydroxybenzophenone: Similar structure but lacks the phenoxyacetic acid moiety, leading to different reactivity and applications.

Uniqueness

[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its dual functional groups allow for versatile applications in various scientific fields.

Properties

CAS No.

185223-86-3

Molecular Formula

C24H22O5

Molecular Weight

390.4 g/mol

IUPAC Name

2-[4-[1,1-bis(4-hydroxyphenyl)but-1-en-2-yl]phenoxy]acetic acid

InChI

InChI=1S/C24H22O5/c1-2-22(16-7-13-21(14-8-16)29-15-23(27)28)24(17-3-9-19(25)10-4-17)18-5-11-20(26)12-6-18/h3-14,25-26H,2,15H2,1H3,(H,27,28)

InChI Key

VGBGCLVQISVXAH-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

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